Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which incorporates nitrogen atoms into a bicyclic framework. The compound has the molecular formula and a molecular weight of approximately 226.32 g/mol. It is typically presented as a white to yellow solid or liquid and is known for its potential applications in medicinal chemistry and organic synthesis .
The reactivity of tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate can be attributed to the presence of both the carbonyl group and the carboxylate moiety, which can participate in various chemical transformations. Common reactions include:
These reactions make it a versatile intermediate in organic synthesis.
Research into the biological activity of tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate is limited but suggests potential pharmacological applications. Compounds with similar structures have shown various biological activities, including:
Further studies are needed to elucidate the specific mechanisms and efficacy of this compound in biological systems.
The synthesis of tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate typically involves multi-step organic reactions. A general synthetic route may include:
Specific synthetic protocols may vary based on available starting materials and desired purity levels .
Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate has potential applications in:
Interaction studies involving tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate focus on its binding affinity with various biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding its potential therapeutic roles and optimizing its efficacy.
Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate shares structural similarities with several other compounds within the diazaspiro family. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate | C_{12}H_{22}N_{2}O_{2} | Different spirocyclic arrangement |
| Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | C_{12}H_{22}N_{2}O_{2} | Variation in nitrogen positioning |
| Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate | C_{11}H_{16}BrN_{2}O_2 | Halogen substitution impacts reactivity |
The uniqueness of tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate lies in its specific arrangement of nitrogen atoms within the spirocyclic framework, which may confer distinct chemical properties and biological activities compared to these similar compounds.
The spirocyclic core of tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate can be dissected into two primary components: a piperidine ring and an azetidine ring fused at the 5-position. Retrosynthetically, the ketone group at the 5-position suggests a prior oxidation step or the use of a pre-oxidized precursor. The Boc-protected amine at the 1-position implies strategic protection-deprotection steps to preserve regioselectivity during spiroannulation.
A viable disconnection involves separating the azetidine ring from the piperidine system. For instance, the azetidine moiety could arise from intramolecular cyclization of a linear precursor containing a secondary amine and a leaving group. Alternatively, ring-expansion strategies using epoxides or other strained intermediates may offer a pathway to construct the spiro junction. The piperidine ring, meanwhile, might originate from a malonate-derived intermediate, as demonstrated in a seven-step synthesis starting with ethylmalonate and progressing through lithium borohydride reduction and tosylation.
Cyclization to form the azetidine ring has been achieved via nucleophilic displacement reactions. In one approach, cesium carbonate facilitates the intramolecular closure of a tosylated intermediate in acetonitrile, yielding the spirocyclic framework with a 72% yield. Comparative studies of cyclization agents reveal that weaker bases like potassium carbonate result in incomplete ring closure, while stronger bases such as sodium hydride lead to side reactions, including over-alkylation (Table 1).
Table 1: Efficiency of Cyclization Agents in Azetidine Ring Formation
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Cesium carbonate | Acetonitrile | 80°C | 72 |
| Potassium carbonate | Acetonitrile | 80°C | 45 |
| Sodium hydride | THF | 0°C | 30 |
Alternative methods employ epoxide-mediated ring expansion, where an epoxide intermediate undergoes nucleophilic attack by a secondary amine to form the azetidine ring. This strategy, while less common, avoids the need for harsh bases and improves functional group tolerance.
The Boc group serves a dual role: it protects the primary amine during cyclization and directs regioselectivity. Introduction of the Boc group is typically performed using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, achieving near-quantitative yields. Crucially, the Boc group remains stable under the basic conditions of azetidine cyclization but is susceptible to acidic cleavage. Deprotection with palladium on carbon in methanol under hydrogen atmosphere selectively removes the Boc group without affecting the ketone functionality, yielding the free amine in 85% efficiency.
Notably, the steric bulk of the Boc group influences the conformation of the spirocyclic system. Nuclear magnetic resonance (NMR) studies indicate that the Boc-protected derivative exhibits restricted rotation around the spiro junction, favoring a chair-like conformation in the piperidine ring.
Solvent polarity significantly impacts the efficiency of spiroannulation. Polar aprotic solvents such as acetonitrile enhance the nucleophilicity of amines during cyclization, whereas nonpolar solvents like toluene lead to sluggish reaction rates. Catalyst selection also plays a critical role; palladium on carbon proves effective for hydrogenolytic deprotection, but heterogeneous catalysts like platinum oxide may offer faster kinetics under specific conditions.
Table 2: Solvent Effects on Cyclization Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 4 | 72 |
| Dichloromethane | 8.9 | 6 | 58 |
| Toluene | 2.4 | 12 | 22 |
Epoxide-mediated routes benefit from tetrahydrofuran (THF) as a solvent due to its ability to stabilize transition states through Lewis acid-base interactions. For example, the use of boron trifluoride etherate in THF accelerates epoxide ring-opening, achieving cyclization yields exceeding 65%.
The development of poly(ADP-ribose) polymerase inhibitors has benefited significantly from the incorporation of spirocyclic scaffolds as bioisosteric replacements for traditional piperazine cores. Research has demonstrated that diazaspiro[3.5]nonane derivatives can serve as effective piperazine bioisosteres in the olaparib framework, leading to compounds with reduced deoxyribonucleic acid damage properties while maintaining potent poly(ADP-ribose) polymerase-1 inhibitory activity [1] [2].
The spirocyclic derivative compound 10e, incorporating a diazaspiro[3.5]nonane core, exhibited a poly(ADP-ribose) polymerase-1 inhibitory concentration fifty value of 12.6 ± 1.1 nanomolar, comparable to the United States Food and Drug Administration-approved olaparib [1]. Notably, this compound demonstrated a remarkable safety profile, showing no induction of deoxyribonucleic acid damage at concentrations similar to those used with olaparib, while maintaining approximately 80% cell survival in OVCAR8 cells at 10 micromolar concentrations [1].
The structural modifications introduced through spirocyclic bioisosteric replacement provide several advantages. The diazaspiro[3.5]nonane scaffold exhibits enhanced selectivity for poly(ADP-ribose) polymerase-1 over other poly(ADP-ribose) polymerase family members, with compound 10e showing minimal off-target activity even at 10 micromolar concentrations [1]. This selectivity profile contrasts with traditional piperazine-based inhibitors that often exhibit broader poly(ADP-ribose) polymerase family inhibition, leading to unwanted side effects [1].
The mechanism of action studies revealed that spirocyclic benzoxazinone derivatives, including those incorporating diazaspiro nonane cores, demonstrate potent poly(ADP-ribose) polymerase-1 inhibition through structure-based design approaches [3] [4]. Compounds such as 7c and 18d showed considerable inhibitory effects with inhibitory concentration fifty values in the low micromolar range, while maintaining favorable safety profiles compared to cancer cells [3] [4].
| Compound | Scaffold | PARP-1 IC50 (nM) | DNA Damage | Cytotoxicity |
|---|---|---|---|---|
| 10e | Diazaspiro[3.5]nonane | 12.6 | No | Low |
| 15b | Diazaspiro[3.5]nonane | 4397 | Yes | High |
| Olaparib | Piperazine | Reference | Yes | High |
The application of spirocyclic scaffolds in chemokine receptor modulation represents a significant advancement in anti-inflammatory drug design. Spirocyclic compounds have demonstrated potent antagonistic activity against CC chemokine receptor 1, with several derivatives showing sub-nanomolar potency in functional assays [5] [6].
Conformationally constrained spirocycles have been synthesized and evaluated as CC chemokine receptor 1 antagonists, with compounds such as 22, 23, and 36 inhibiting CC chemokine receptor 1-mediated chemotaxis with inhibitory concentration fifty values of 2, 2.6, and 68 nanomolar, respectively [5]. The spirocyclic framework provides conformational rigidity that enhances binding affinity and selectivity for chemokine receptors [5].
The triazolopyrimidinone derivatives containing spirocyclic elements have shown particular promise in dual CC chemokine receptor 2 and CC chemokine receptor 5 targeting strategies. Compounds 39 and 43 demonstrated high-potency inhibition of β-arrestin recruitment in CC chemokine receptor 5, with inhibitory concentration fifty values of 84 and 115 nanomolar, respectively [7]. These compounds exhibited a noncompetitive, insurmountable mechanism of inhibition in both receptors, which holds promise for improved efficacy in inflammatory diseases [7].
The structure-activity relationships reveal that meta-substituted derivatives generally yield the highest affinities for both CC chemokine receptor 2 and CC chemokine receptor 5, with compounds containing isopropyl groups in the R3 position showing optimal dual activity [7]. The spirocyclic scaffold enables access to the intracellular binding sites of chemokine receptors, providing advantages over traditional orthosteric antagonists that compete directly with high concentrations of endogenous chemokines [7].
| Compound | Scaffold | CCR2 Ki (nM) | CCR5 IC50 (nM) | Mechanism |
|---|---|---|---|---|
| 39 | Triazolopyrimidinone | 1.6 | 84 | Noncompetitive |
| 43 | Triazolopyrimidinone | 0.4 | 115 | Noncompetitive |
| 8 | Triazolopyrimidinone | 1.3 | 571 | Noncompetitive |
The development of fatty acid amide hydrolase inhibitors has been significantly advanced through the utilization of spirocyclic scaffolds. Two novel spirocyclic cores, 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane, have been identified as lead scaffolds for fatty acid amide hydrolase inhibition, with fatty acid amide hydrolase kinact/Ki potency values greater than 1500 M⁻¹s⁻¹ [8] [9].
The spirocyclic 7-azaspiro[3.5]nonane scaffold has proven particularly successful, leading to the development of PF-04862853, which was advanced as a clinical candidate based on its remarkable potency, selectivity, pharmacokinetic properties, and in vivo efficacy [10]. The optimization of spirocyclic urea covalent inhibitors of fatty acid amide hydrolase through iterative design strategies resulted in compounds with significant reductions in molecular weight while maintaining favorable central nervous system drug-like properties [10].
Mechanistic studies have demonstrated that heteroarylurea fatty acid amide hydrolase inhibitors with spirocyclic diamine cores exhibit mechanism-based inhibition [11]. A potent member of this class, compound 37, was found to inhibit fatty acid amide hydrolase centrally, elevate brain levels of three fatty acid ethanolamides (anandamide, oleoyl ethanolamide, and palmitoyl ethanolamide), and showed moderate efficacy in rat models of neuropathic pain [11].
The structure-activity relationships for spirocyclic fatty acid amide hydrolase inhibitors reveal that 3,4-dimethylisoxazole and 1-methyltetrazole are superior urea moieties for this inhibitor class [10]. The spirocyclic framework provides enhanced selectivity for fatty acid amide hydrolase over other serine hydrolases, with activity-based proteomic profiling confirming exceptional selectivity profiles [12] [13].
| Scaffold | Representative Compound | FAAH Activity | Kinact/Ki (M⁻¹s⁻¹) | Key Features |
|---|---|---|---|---|
| 7-azaspiro[3.5]nonane | PF-04862853 | High potency | >1500 | Clinical candidate |
| 1-oxa-8-azaspiro[4.5]decane | Not specified | High potency | >1500 | Lead scaffold |
| 2,6-diazaspiro[3.3]heptane | Not specified | Bioisostere | N/A | Piperazine bioisostere |
The integration of spirocyclic scaffolds into kinase-focused library development has emerged as a powerful strategy for discovering novel kinase inhibitors with improved selectivity profiles. The unique three-dimensional architecture of spirocyclic compounds provides access to previously unexplored chemical space, enabling the identification of kinase inhibitors with distinct binding modes and enhanced selectivity [14] [15].
High-throughput virtual screening approaches have successfully identified novel spirocyclic kinase inhibitors, as demonstrated by the discovery of spirocyclic Nek2 inhibitors through computational screening methodologies [14]. The spirocyclic compound V8 was identified as a potent Nek2 kinase inhibitor, with structure-activity relationship studies revealing that the phenyl-substituted spirocyclic scaffold is well-suited for further optimization to obtain potent and selective Nek2 inhibitors [14].
The positioning of spirocyclic scaffolds in kinase inhibitor space has been systematically studied, with spiro[5.5]undeca ring systems showing remarkable versatility in kinase inhibition [15]. Late-stage modifications of spirocyclic scaffolds have enhanced kinase-likeness, with improvements in both selectivity and potency observed. Compound 2j demonstrated unique binding characteristics with adenosine triphosphate-independent inhibitory concentration fifty values, suggesting a distinctive binding mode between the adenosine triphosphate site and substrate site [15].
Diazaspiro cores have proven particularly valuable as bioisosteric replacements in kinase inhibitor design. The 2,7-diazaspiro[3.5]nonane scaffold has been successfully incorporated into covalent inhibitors of Kirsten rat sarcoma viral oncogene homolog G12C, with compounds showing favorable metabolic stability and anti-tumor activity [16]. The spirocyclic framework provides conformational constraints that enhance binding affinity while maintaining suitable pharmacokinetic properties [16].
The development of spirocyclic kinase inhibitors has also extended to hematopoietic progenitor kinase 1 inhibitors, with spiro analogues showing potent inhibition and good kinase selectivity [17]. Compound 16 exhibited potent hematopoietic progenitor kinase 1 inhibition with an inhibitory concentration fifty value of 2.67 nanomolar, adequate selectivity toward the mitogen-activated protein kinase kinase kinase kinase family, and good selectivity against selected kinases [17].
| Kinase Target | Spirocyclic Scaffold | Representative Compound | IC50/Activity | Key Features |
|---|---|---|---|---|
| Nek2 | Spirocyclic core | V8 | Novel inhibitor | High-throughput virtual screening identification |
| GSK-3β | Spiro[5.5]undeca | Compound 2j | ATP independent | Unique binding mode |
| KRAS G12C | 2,7-diazaspiro[3.5]nonane | Compound 7b | Potent inhibitor | Covalent inhibition |
| RIPK1 | 2,8-diazaspiro[4.5]decane | Compound 41 | 92 nM | Anti-necroptotic |
| HPK1 | Spiro compound | Compound 16 | 2.67 nM | Kinase selectivity |